tert-Butyl (4-chloro-2-(chlorosulfonyl)phenyl)carbamate
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Overview
Description
tert-Butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate: is a chemical compound with the molecular formula C11H14ClNO4S . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-(chlorosulfonyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under inert atmosphere conditions at low temperatures to ensure high yield and purity . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
tert-Butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This reactivity makes it a valuable tool in biochemical studies and drug development .
Comparison with Similar Compounds
tert-Butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler carbamate with different reactivity and applications.
tert-Butyl N-[4-chlorophenyl]carbamate: Lacks the chlorosulfonyl group, resulting in different chemical properties and uses.
tert-Butyl N-[4-methylsulfonylphenyl]carbamate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, leading to variations in reactivity and applications.
The presence of the chlorosulfonyl group in tert-butyl N-[4-chloro-2-(chlorosulfonyl)phenyl]carbamate makes it unique and highly reactive, which is advantageous for specific scientific and industrial applications .
Properties
Molecular Formula |
C11H13Cl2NO4S |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-2-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-11(2,3)18-10(15)14-8-5-4-7(12)6-9(8)19(13,16)17/h4-6H,1-3H3,(H,14,15) |
InChI Key |
PGDAFTPPKNGOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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